molecular formula C11H13N3 B3257780 2-(4,5-dimethyl-1H-imidazol-2-yl)aniline CAS No. 29528-26-5

2-(4,5-dimethyl-1H-imidazol-2-yl)aniline

Cat. No. B3257780
CAS RN: 29528-26-5
M. Wt: 187.24 g/mol
InChI Key: CJAIYRAOZOXQGX-UHFFFAOYSA-N
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Description

“2-(4,5-dimethyl-1H-imidazol-2-yl)aniline” is a chemical compound that belongs to the class of imidazoles . Imidazoles are heterocyclic compounds that are key components in functional molecules used in a variety of everyday applications .

Scientific Research Applications

Pharmaceuticals and Medicinal Chemistry

Imidazoles play a crucial role in drug discovery due to their diverse biological activities. 2-(4,5-dimethyl-1H-imidazol-2-yl)aniline can serve as a scaffold for designing new pharmaceutical agents. Researchers explore its potential as:

Analytical Chemistry

Dyes and Pigments

Future Directions

Imidazoles, including “2-(4,5-dimethyl-1H-imidazol-2-yl)aniline”, have a broad range of applications in pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . Therefore, future research may focus on developing new synthesis methods and exploring further applications of this compound.

Mechanism of Action

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various enzymes and receptors, influencing numerous biochemical processes .

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds with key amino acids in the target proteins . The presence of the imidazole ring, which can exist in two tautomeric forms due to the presence of a positive charge on either of the two nitrogen atoms, may also contribute to its binding affinity .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of pathways, including those involved in antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can contribute to their bioavailability .

Result of Action

Given the broad range of biological activities associated with imidazole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(4,5-dimethyl-1H-imidazol-2-yl)aniline. For instance, the compound’s stability and activity may be affected by factors such as pH, temperature, and the presence of other substances in the environment .

properties

IUPAC Name

2-(4,5-dimethyl-1H-imidazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-7-8(2)14-11(13-7)9-5-3-4-6-10(9)12/h3-6H,12H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJAIYRAOZOXQGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C2=CC=CC=C2N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,5-dimethyl-1H-imidazol-2-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4,5-dimethyl-1H-imidazol-2-yl)aniline
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2-(4,5-dimethyl-1H-imidazol-2-yl)aniline
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2-(4,5-dimethyl-1H-imidazol-2-yl)aniline
Reactant of Route 6
2-(4,5-dimethyl-1H-imidazol-2-yl)aniline

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